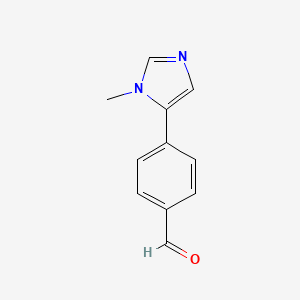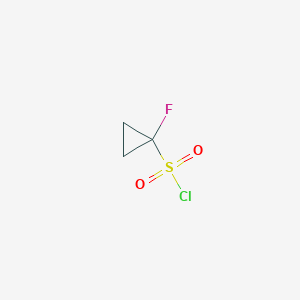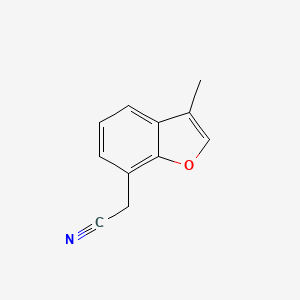![molecular formula C10H10N4OS B6618452 N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 331818-56-5](/img/structure/B6618452.png)
N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide
Descripción general
Descripción
N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide, also known as NPT, is a novel small molecule that has been studied for its potential applications in scientific research. NPT has been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects. In addition, NPT has been shown to have potential as an anti-cancer agent.
Aplicaciones Científicas De Investigación
Herbicidal Activity
- Novel N-substituted-2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings have been synthesized, showing moderate to good selective herbicidal activity against certain plants (Liu & Shi, 2014).
Antimicrobial Evaluation
- Certain new pyridine-based heterocycles, including derivatives of 1,3,4-thiadiazole, have exhibited moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).
Anticancer Properties
- A range of N-substituted 1,3,4-oxadiazol, 1,3,4-thiadiazol, and 1,2,4-triazole derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, with some compounds showing highly potent activity (Abdo & Kamel, 2015).
Antioxidant and Anti-inflammatory Activities
- New derivatives of 1,3,4-oxadiazol and 1,3,4-thiadiazol have shown significant antioxidant and anti-inflammatory activities, outperforming standard compounds in some cases (Sravya et al., 2019).
Catalytic and Semiconductor Applications
- Ruthenium(II) complexes with 1,3,4-thiadiazole ligands have been employed as catalysts in transfer hydrogenation reactions and shown semiconducting behavior (Şerbetçi, 2013).
Antimycobacterial Activity
- Certain derivatives of 1,3,4-thiadiazole have displayed modest activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
Chiral Separation in Pharmaceutical Research
- Chiral high-performance liquid chromatography methods have been developed for the separation of enantiomers of compounds related to 1,3,4-thiadiazole, which are intermediates in the synthesis of certain antibiotics (Jadhav et al., 2022).
Propiedades
IUPAC Name |
N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-2-8(15)12-10-14-13-9(16-10)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVBFBGVEPTMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)